(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide
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Overview
Description
(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a useful research compound. Its molecular formula is C21H21FN4O and its molecular weight is 364.424. The purity is usually 95%.
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Scientific Research Applications
Research on Related Chemical Structures and Applications
Chemical Rearrangements Involving Cyano and Acrylamide Groups :
- Research on 2-cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds demonstrated the possibility of double rearrangement reactions under certain conditions, leading to the formation of oxazin and diazin derivatives. These findings illustrate the reactive potential of cyano and acrylamide functionalities for creating heterocyclic compounds, which could be relevant to the synthesis and applications of "(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide" in medicinal chemistry or as intermediates in organic synthesis (Yokoyama, Hatanaka, & Sakamoto, 1985).
Synthesis of Flunarizine and Its Isomers :
- Flunarizine, a drug used to treat migraines and other conditions, shares a structural resemblance with the query compound, specifically in the use of fluorophenyl and piperazine groups. The synthesis route involves condensation reactions and highlights the utility of these groups in pharmaceutical synthesis, potentially indicating the applicability of the queried compound in similar contexts (Shakhmaev, Sunagatullina, & Zorin, 2016).
Fluorescence Quenching by Acrylamides :
- The study on the quenching of tryptophanyl fluorescence by acrylamides, including the implications for protein conformation and interaction studies, suggests that acrylamide derivatives could be useful as molecular probes in biochemical research. This might extend to derivatives such as the compound for probing protein-ligand interactions or the conformational changes in proteins (Eftink & Ghiron, 1976).
Corrosion Inhibition by Acrylamide Derivatives :
- Acrylamide derivatives have been studied for their corrosion inhibition properties on metals in acidic environments, indicating their potential utility in industrial applications for protecting metals against corrosion. The presence of cyano and acrylamide groups could contribute to this property, suggesting a possible area of application for the compound of interest (Abu-Rayyan et al., 2022).
Future Directions
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-19-6-8-20(9-7-19)26-12-10-25(11-13-26)16-18(14-23)21(27)24-15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2,(H,24,27)/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMGCRJEPOSGNM-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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